molecular formula C18H27N5O5 B1384610 (2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester CAS No. 2279124-06-8

(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1384610
CAS No.: 2279124-06-8
M. Wt: 393.4 g/mol
InChI Key: DCRDDEPBILVDND-UHFFFAOYSA-N
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Description

The compound “(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester” is a tert-butyl carbamate derivative featuring a triethylene glycol-like chain terminated with a 4-azidobenzoyl group. This structure combines the stability of the tert-butyl carbamate protecting group with the reactivity of an aryl azide, making it valuable in bioconjugation and click chemistry applications. The azide group enables bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in labeling biomolecules .

Synthesis of such compounds typically involves multi-step procedures, including coupling reactions between tert-butyl carbamate precursors and functionalized ethoxy chains. For example, similar compounds like BB2 (a tert-butoxycarbonylmethyl derivative) are synthesized using established protocols for tert-butyl carbamate formation, followed by sequential ethoxy chain elongation .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(4-azidobenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5/c1-18(2,3)28-17(25)21-9-11-27-13-12-26-10-8-20-16(24)14-4-6-15(7-5-14)22-23-19/h4-7H,8-13H2,1-3H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRDDEPBILVDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester is a synthetic derivative that incorporates functional groups such as azide and carbamate, which are significant in bioconjugation and drug delivery applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azide Group : Known for its reactivity in click chemistry, facilitating the formation of stable linkages with other biomolecules.
  • Carbamate Group : Enhances solubility and stability, making it suitable for biological applications.
  • Polyethylene Glycol (PEG) Spacer : Provides flexibility and improves the compound's interaction with biomolecules.

The biological activity of this compound primarily stems from its ability to form covalent bonds with target molecules through the azide group. This property is particularly useful in:

  • Bioconjugation : Attaching drugs or imaging agents to proteins or peptides for targeted delivery.
  • Antibody-Drug Conjugates (ADCs) : Enhancing the specificity and efficacy of therapeutic agents by linking them to antibodies.

Case Studies

  • Targeted Drug Delivery : Research has demonstrated that compounds similar to this compound can effectively deliver chemotherapeutic agents to cancer cells while minimizing systemic toxicity. The azide functionality allows for selective attachment to tumor-targeting antibodies, improving therapeutic outcomes .
  • Imaging Applications : The compound's ability to participate in click chemistry has been exploited in developing imaging agents for tracking biological processes in vivo. Studies indicate that conjugating imaging agents with azide-containing compounds enhances their stability and bioavailability .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of related compounds:

StudyFindings
Demonstrated successful bioconjugation of azide-containing compounds with alkyne-functionalized antibodies, leading to improved targeting of cancer cells.
Showed that the incorporation of PEG spacers significantly enhances the solubility and pharmacokinetics of drug conjugates, leading to better therapeutic efficacy.
Explored the use of azide-based linkers in creating multifunctional nanoparticles for targeted drug delivery, showing promising results in preclinical models.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in drug development due to its ability to serve as a precursor for the synthesis of bioactive molecules. Its azido group allows for click chemistry reactions, facilitating the formation of diverse drug candidates.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit selective toxicity towards cancer cell lines. In vitro studies demonstrated that the compound could inhibit proliferation in breast cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)154.5
MDA-MB-231203.0
Normal Fibroblasts67-

This selectivity suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.

Polymer Science

The compound can be employed as a functional monomer in the synthesis of polymers with specific properties. Its ability to undergo radical polymerization makes it suitable for creating advanced materials with tailored functionalities.

Application Example: Smart Polymers
In the development of smart polymers that respond to external stimuli, the incorporation of azido groups allows for post-polymerization modifications through click chemistry, enhancing the material's responsiveness.

Bioconjugation

The azido functionality is particularly useful in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules via click chemistry. This application is crucial in developing targeted drug delivery systems and diagnostic tools.

Case Study: Targeted Drug Delivery
In a study focused on targeted delivery systems, researchers utilized this compound to conjugate therapeutic agents to antibodies, improving the specificity and efficacy of drug action against tumor cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related tert-butyl carbamate derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Key Applications
Target Compound Azidobenzoylamino, tert-butyl carbamate C₂₃H₃₅N₅O₆* ~513.56 Bioconjugation, click chemistry
(2-{2-[2-(3-hydroxymethyl-phenoxy)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester Hydroxymethylphenoxy, tert-butyl carbamate C₁₈H₂₉NO₆ 355.43 Drug delivery, polymer modification
(2-Amino-benzyl)-carbamic acid tert-butyl ester Aminobenzyl, tert-butyl carbamate C₁₂H₁₈N₂O₂ 222.28 Peptide synthesis, intermediates
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate Aminoethoxy, tert-butyl carbamate C₉H₂₀N₂O₃ 204.27 Linker chemistry, surface functionalization

*Estimated based on structural similarity.

Key Observations:

  • Azide vs. Hydroxymethyl/Amino Groups: The azidobenzoylamino group in the target compound provides unique reactivity for click chemistry, unlike the hydroxymethyl or amino groups in analogs, which are more suited for esterification or amide bond formation .
  • Chain Length and Solubility: The triethylene glycol chain in the target compound enhances aqueous solubility compared to shorter-chain derivatives like the aminoethoxy analog in , which is more lipophilic .

Reactivity Differences :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
    Reactant of Route 2
    Reactant of Route 2
    (2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

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